Osimertinib Mesylate

Description

This compound is the mesylate salt form of osimertinib, a third-generation, orally available, irreversible, mutant-selective, epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, osimertinib covalently binds to and inhibits the activity of numerous mutant forms of EGFR, including the secondarily-acquired resistance mutation T790M, L858R, and exon 19 deletions, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced when compared to non-selective EGFR inhibitors which also inhibit wild-type EGFR.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and is indicated for non-small cell lung carcinoma and has 1 investigational indication.

See also: Osimertinib (has active moiety).

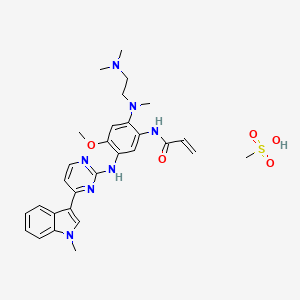

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKSNUHSJBTCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2070014-82-1 | |

| Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, compd. with methanesulfonate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070014-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101027822 | |

| Record name | Osimertinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421373-66-1 | |

| Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osimertinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osimertinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSIMERTINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL94R2A16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Osimertinib Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib mesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. This technical guide provides an in-depth exploration of the core mechanism of action of osimertinib, detailing its molecular interactions, effects on cellular signaling, and the basis of its clinical efficacy. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways.

Molecular Target and Binding Kinetics

Osimertinib is a potent and irreversible inhibitor of EGFR kinase activity. Its primary targets are the sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2] A key structural feature of osimertinib is a mono-anilino-pyrimidine compound that contains a reactive acrylamide group.[1][2] This group forms a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition.[1][2] This irreversible binding ensures sustained suppression of EGFR signaling.[2]

Notably, osimertinib exhibits significant selectivity for mutant EGFR over wild-type (WT) EGFR, which contributes to its favorable safety profile by minimizing off-target effects on normal tissues.[1][3]

Table 1: In Vitro Potency of Osimertinib (IC50 values)

| EGFR Mutation Status | Cell Line | IC50 (nM) | Reference |

| Sensitizing Mutations | |||

| Exon 19 Deletion | PC-9 | ~13-54 | [4] |

| L858R | H3255 | ~13-54 | [4] |

| Resistance Mutation | |||

| L858R/T790M | H1975 | <15 | [1] |

| Exon 19 Del/T790M | PC-9VanR | <15 | [1] |

| Wild-Type EGFR | Various | ~480-1865 | [1] |

Inhibition of Downstream Signaling Pathways

By irreversibly binding to and inhibiting the kinase activity of mutant EGFR, osimertinib effectively blocks the autophosphorylation of the receptor. This prevents the recruitment and activation of downstream signaling proteins, leading to the suppression of key pathways that drive tumor cell proliferation, survival, and metastasis. The two major signaling cascades inhibited by osimertinib are:

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell cycle progression and proliferation.

-

The PI3K/AKT/mTOR Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.

The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.

Pharmacokinetics and Metabolism

The clinical efficacy of osimertinib is underpinned by its favorable pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters of Osimertinib

| Parameter | Value | Reference |

| Absorption | ||

| Time to Maximum Concentration (Tmax) | Median of 6 hours | [5] |

| Distribution | ||

| Volume of Distribution (Vd) | 986 L | [6] |

| Plasma Protein Binding | ~95% | [2] |

| Metabolism | ||

| Primary Pathway | Oxidation (CYP3A4/5) and dealkylation | [5][6] |

| Active Metabolites | AZ5104, AZ7550 (circulate at ~10% of parent drug) | [6] |

| Elimination | ||

| Mean Half-life (t1/2) | ~48 hours | [5][6] |

| Apparent Oral Clearance (CL/F) | 14.2 L/h | [6] |

| Excretion | ~68% in feces, ~14% in urine | [5] |

Clinical Efficacy

The potent and selective mechanism of action of osimertinib translates into significant clinical benefits for patients with EGFR-mutant NSCLC.

Table 3: Key Clinical Trial Data for Osimertinib

| Trial | Treatment Arm | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| AURA3 | Osimertinib | 2nd-line, T790M+ | 71% | 10.1 months | 26.8 months | [7][8][9] |

| Platinum-Pemetrexed | 2nd-line, T790M+ | 31% | 4.4 months | 25.9 months | [7][8][9] | |

| FLAURA | Osimertinib | 1st-line, EGFRm+ | 80% | 18.9 months | 38.6 months | [10] |

| Erlotinib or Gefitinib | 1st-line, EGFRm+ | 76% | 10.2 months | 31.8 months | [10] | |

| FLAURA2 | Osimertinib + Chemo | 1st-line, EGFRm+ | - | 25.5 months | 47.5 months | [11][12][13] |

| Osimertinib Monotherapy | 1st-line, EGFRm+ | - | 16.7 months | 37.6 months | [11][12][13] |

Mechanisms of Acquired Resistance

Despite the profound initial responses, acquired resistance to osimertinib can develop. Understanding these mechanisms is crucial for the development of next-generation therapies.

-

On-Target Resistance: The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene at the C797 residue, most frequently C797S.[4] This mutation prevents the covalent binding of osimertinib to the EGFR kinase domain, thereby restoring its activity. The allelic context of the C797S mutation relative to the T790M mutation influences the sensitivity to other EGFR TKIs.

-

Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. These can include:

-

MET amplification

-

HER2 amplification

-

KRAS mutations

-

BRAF mutations

-

PIK3CA mutations

-

Histologic transformation to small cell lung cancer

-

Experimental Protocols

EGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the inhibitory activity of compounds against EGFR.

Materials:

-

EGFR kinase (e.g., EGFR L858R mutant)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (Alexa Fluor™ 647-labeled)

-

Kinase Buffer

-

Test compound (Osimertinib)

-

384-well plate

-

TR-FRET plate reader

Procedure:

-

Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the kinase/antibody mixture, and a 3X solution of the tracer in kinase buffer.

-

Assay Plate Setup: To a 384-well plate, add 5 µL of the 3X test compound solution.

-

Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

-

Data Analysis: Calculate the emission ratio (acceptor/donor). The inhibition of tracer binding by the test compound results in a decrease in the FRET signal. Determine the IC50 value by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with osimertinib.

Materials:

-

EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975)

-

Complete cell culture medium

-

Osimertinib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of osimertinib. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value by plotting cell viability against the logarithm of the drug concentration.[14]

Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of osimertinib in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

EGFR-mutant NSCLC cell line (e.g., PC-9)

-

Osimertinib formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject EGFR-mutant NSCLC cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer osimertinib (e.g., 5 mg/kg) or vehicle control daily via oral gavage.[15]

-

Tumor Volume Measurement: Continue to measure tumor volume throughout the treatment period.

-

Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor activity of osimertinib. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting for p-EGFR).

Conclusion

This compound exerts its potent anti-tumor activity through the irreversible and selective inhibition of mutant EGFR, leading to the blockade of critical downstream signaling pathways. Its favorable pharmacokinetic profile and demonstrated clinical efficacy have established it as a standard of care for EGFR-mutant NSCLC. Ongoing research into the mechanisms of acquired resistance is essential for the development of novel therapeutic strategies to further improve patient outcomes. This technical guide provides a comprehensive overview of the core mechanism of action of osimertinib, intended to support the continued efforts of researchers and drug development professionals in the field of oncology.

References

- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. bioengineer.org [bioengineer.org]

- 5. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AURA 3: the last word on chemotherapy as a control arm in EGFR mutant NSCLC? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajmc.com [ajmc.com]

- 9. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]

- 10. targetedonc.com [targetedonc.com]

- 11. oncologynewscentral.com [oncologynewscentral.com]

- 12. ilcn.org [ilcn.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Orthotopic model of lung cancer: isolation of bone micro-metastases after tumor escape from Osimertinib treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in EGFR-Targeted Therapy: A Preclinical Deep Dive into the Discovery and Development of Osimertinib

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Osimertinib (formerly AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), represents a paradigm shift in the treatment of non-small cell lung cancer (NSCLC). Its development was a direct response to the clinical challenge of acquired resistance to first- and second-generation EGFR TKIs, most commonly driven by the T790M "gatekeeper" mutation. This whitepaper provides an in-depth technical guide to the preclinical discovery and development of osimertinib, detailing its mechanism of action, key experimental data, and the innovative drug design strategy that led to its remarkable success. Osimertinib is a mono-anilino-pyrimidine compound that irreversibly and selectively targets EGFR TKI-sensitizing and T790M resistance-mutant forms of EGFR, while sparing wild-type EGFR.[1] This selective targeting is a cornerstone of its improved therapeutic window compared to earlier generation TKIs.

Medicinal Chemistry: A Structure-Guided Approach

The journey to discover osimertinib began in May 2009 with a focused, structure-driven computational and medicinal chemistry design strategy.[2] The primary objective was to design an inhibitor that could selectively target the T790M mutant EGFR while having minimal activity against wild-type EGFR, thereby reducing the dose-limiting toxicities commonly associated with earlier-generation TKIs.[2]

The key structural insight was to exploit the cysteine-797 residue within the ATP-binding site of EGFR.[1][3] By incorporating a reactive acrylamide warhead into the molecule, osimertinib was designed to form a covalent bond with Cys797, leading to irreversible inhibition.[1][3] This covalent binding mechanism contributes to its high potency and prolonged duration of action.

Mechanism of Action and Selectivity

Osimertinib exerts its therapeutic effect by potently and irreversibly inhibiting the kinase activity of sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[4][5] This inhibition blocks downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation, survival, and differentiation.[3]

A defining feature of osimertinib is its remarkable selectivity for mutant EGFR over wild-type EGFR. In preclinical recombinant enzyme assays, osimertinib demonstrated approximately 200-fold greater potency against the L858R/T790M double mutant compared to wild-type EGFR.[1][6] This selectivity is crucial for its favorable safety profile, as it minimizes the on-target toxicities associated with the inhibition of wild-type EGFR in healthy tissues, such as skin rash and diarrhea.[3]

Preclinical Efficacy: In Vitro and In Vivo Studies

In Vitro Potency

The preclinical evaluation of osimertinib involved a comprehensive panel of in vitro assays to determine its potency and selectivity against various EGFR genotypes. As shown in the table below, osimertinib demonstrated potent inhibition of EGFR phosphorylation in cell lines harboring sensitizing mutations and the T790M resistance mutation, with significantly less activity against wild-type EGFR cell lines.

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (EGFR Phosphorylation) |

| PC-9 | Exon 19 deletion | Similar potency to early-generation TKIs |

| H3255 | L858R | Similar potency to early-generation TKIs |

| H1975 | L858R/T790M | <15 nM |

| PC-9VanR | Exon 19 deletion/T790M | <15 nM |

| Wild-Type EGFR Cell Lines | Wild-Type | 480–1865 nM |

Table 1: In Vitro Potency of Osimertinib in Various EGFR-Mutant Cell Lines.[1]

In Vivo Tumor Models

The antitumor activity of osimertinib was further validated in various in vivo preclinical models, including xenograft and transgenic mouse models. Once-daily oral dosing of osimertinib resulted in significant, dose-dependent tumor regression in models harboring both EGFR-sensitizing and T790M resistance mutations.[1][7] Notably, significant tumor shrinkage was observed at doses as low as 2.5 mg/kg/day in both PC-9 (exon 19 deletion) and H1975 (L858R/T790M) xenograft models.[7] In long-term studies, daily oral administration of osimertinib led to complete and durable responses in these models, with no evidence of tumor progression for up to 200 days.[1]

Activity Against Brain Metastases

A critical challenge in the treatment of NSCLC is the development of brain metastases, as the blood-brain barrier (BBB) limits the efficacy of many systemic therapies. Preclinical studies demonstrated that osimertinib has significantly greater penetration of the BBB compared to earlier-generation EGFR TKIs like gefitinib, afatinib, and rociletinib.[1][8] In a PC9 mouse brain metastases model, clinically relevant doses of osimertinib induced sustained tumor regression, a feat not achieved by rociletinib.[8] Positron emission tomography (PET) imaging in cynomolgus monkeys further confirmed the superior brain exposure of [11C]osimertinib compared to [11C]rociletinib and [11C]gefitinib.[8][9]

Pharmacokinetics and Metabolism

Preclinical pharmacokinetic studies in mice revealed that osimertinib is orally bioavailable.[8] The plasma terminal half-life of osimertinib was reported to be 3 hours in mouse models.[10] Osimertinib is metabolized into two active metabolites, AZ5104 and AZ7550.[5] In preclinical models, the plasma exposure of these active metabolites was 24% to 34% that of the parent compound, osimertinib.[10]

Mechanisms of Acquired Resistance

Despite the profound initial responses to osimertinib, acquired resistance inevitably emerges. Preclinical studies have been instrumental in elucidating the molecular mechanisms driving this resistance, which are more heterogeneous than those observed with first- and second-generation TKIs.[11] These mechanisms can be broadly categorized as EGFR-dependent and EGFR-independent.

EGFR-Dependent Resistance

The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S.[1][12] This mutation occurs at the site of covalent binding for osimertinib, thereby preventing its irreversible inhibition.[1] The allelic context of the C797S mutation in relation to the T790M mutation (in cis or in trans) has significant implications for subsequent treatment strategies.[13]

EGFR-Independent Resistance

Bypass signaling pathway activation is a major mechanism of EGFR-independent resistance. This includes:

-

MET Amplification: This is a frequently observed mechanism of resistance.[11][14]

-

HER2 Amplification [11]

-

Activation of the RAS-MAPK Pathway: This can occur through mutations or amplification of KRAS or NRAS.[12][15]

-

PIK3CA Mutations [11]

-

Histologic Transformation: In some cases, the tumor can transform from NSCLC to small cell lung cancer (SCLC).[11]

Preclinical models have been crucial in identifying and testing therapeutic strategies to overcome these resistance mechanisms, such as the combination of osimertinib with MEK inhibitors (e.g., selumetinib) for RAS-driven resistance.[15][16]

Experimental Protocols and Visualizations

Key Experimental Protocols

In Vitro EGFR Phosphorylation Assay:

-

Cell Culture: EGFR-mutant and wild-type cell lines (e.g., PC-9, H1975, A431) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of osimertinib or control compounds for a specified duration (e.g., 2 hours).

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated EGFR (pEGFR) and total EGFR.

-

Detection and Analysis: Membranes are incubated with secondary antibodies and visualized. Band intensities are quantified to determine the IC50 value for pEGFR inhibition.

Mouse Xenograft Model:

-

Cell Implantation: Human NSCLC cells (e.g., PC-9, H1975) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment groups and administered osimertinib or vehicle control orally, once daily.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.

Mouse Brain Metastasis Model:

-

Cell Implantation: EGFR-mutant NSCLC cells expressing a reporter gene (e.g., luciferase) are intracranially injected into mice.

-

Tumor Growth Monitoring: Tumor growth in the brain is monitored non-invasively using bioluminescence imaging.

-

Treatment: Once brain tumors are established, mice are treated with osimertinib or control.

-

Efficacy Assessment: Antitumor efficacy is assessed by changes in bioluminescence signal and overall survival.

Visualizations

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Caption: Preclinical and clinical development workflow of Osimertinib.

Caption: Major mechanisms of acquired resistance to Osimertinib.

Conclusion

The preclinical discovery and development of osimertinib is a landmark achievement in precision oncology. Through a sophisticated structure-based drug design, researchers successfully engineered a highly potent and selective inhibitor that effectively targets the key drivers of EGFR-mutant NSCLC, including the challenging T790M resistance mutation. The comprehensive preclinical evaluation provided a robust rationale for its clinical development, accurately predicting its efficacy and favorable safety profile. The story of osimertinib serves as a powerful case study in modern drug discovery, demonstrating the immense potential of a deep understanding of cancer biology coupled with innovative medicinal chemistry to address unmet clinical needs.

References

- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Molecular landscape of osimertinib resistance in patients and patient-derived preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Acquired Resistance to the Mutant-Selective EGFR Inhibitor AZD9291 Is Associated with Increased Dependence on RAS Signaling in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Osimertinib Mesylate: A Technical Guide for Researchers

For Immediate Release

This technical document provides a comprehensive overview of Osimertinib Mesylate (formerly AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is intended for researchers, scientists, and drug development professionals, offering in-depth data on its molecular characteristics, mechanism of action, and relevant experimental protocols.

Core Molecular Data

This compound is a potent and selective inhibitor of EGFR mutations, including the T790M resistance mutation. Its fundamental molecular properties are summarized below.

| Parameter | Value | Reference(s) |

| Molecular Formula | C29H37N7O5S | [1][2][3][4][5] |

| (or C28H33N7O2·CH4O3S) | [6][7] | |

| Molecular Weight | 595.72 g/mol | [1][4][7] |

| CAS Number | 1421373-66-1 | [1][5] |

Mechanism of Action and Signaling Pathway

Osimertinib functions as an irreversible inhibitor of EGFR by covalently binding to a cysteine residue (C797) in the ATP-binding pocket of the receptor. This action is particularly effective against sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs. By blocking the kinase activity of these mutant forms of EGFR, Osimertinib effectively inhibits downstream signaling pathways crucial for cell proliferation and survival, including the PI3K/AKT and RAS/RAF/MAPK pathways. A key advantage of Osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which is believed to contribute to its favorable safety profile.

Experimental Protocols

Cell Viability (MTT) Assay

A common method to assess the cytotoxic or cytostatic effects of Osimertinib on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., NCI-H1975, which harbors L858R and T790M EGFR mutations) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified duration, typically 72 hours, to allow for the compound to exert its effects.

-

MTT Addition: Following incubation, an MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the water-soluble MTT into a purple formazan product.

-

Solubilization: A solubilization solution is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The results are typically expressed as a percentage of the vehicle control, and the IC50 (the concentration of the drug that inhibits 50% of cell growth) is calculated.

Pharmacokinetic and Pharmacodynamic Data

Preclinical and clinical studies have characterized the pharmacokinetic profile of Osimertinib.

| Parameter | Finding | Reference(s) |

| Half-life | Approximately 48 hours | |

| Metabolism | Primarily through oxidation (CYP3A) and dealkylation. | |

| Active Metabolites | AZ7550 and AZ5104, which circulate at about 10% of the parent compound's concentration. | |

| Excretion | Primarily in feces (68%) and to a lesser extent in urine (14%). | |

| IC50 (EGFR L858R/T790M) | ~1 nM | |

| IC50 (Wild-Type EGFR) | ~480-1865 nM |

Resistance Mechanisms

Despite the efficacy of Osimertinib, acquired resistance can develop. Understanding these mechanisms is critical for the development of next-generation therapies.

Primary Resistance Mechanisms:

-

On-target (EGFR-dependent): The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S. This mutation alters the covalent binding site of Osimertinib.

-

Off-target (EGFR-independent): Resistance can also arise through the activation of bypass signaling pathways that circumvent the need for EGFR signaling. These include the amplification of MET or HER2, or mutations in downstream effectors like KRAS and PIK3CA.

References

- 1. [PDF] Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer | Semantic Scholar [semanticscholar.org]

- 2. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. What is the mechanism of action of this compound? [synapse.patsnap.com]

An In-depth Technical Guide to Osimertinib Mesylate: Targeting EGFR Mutations in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Osimertinib mesylate is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is the selective inhibition of both EGFR TKI-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1] Osimertinib forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival, namely the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][2] A key characteristic of osimertinib is its significantly higher potency for mutant EGFR compared to wild-type EGFR, which translates to a more favorable therapeutic window and reduced off-target toxicities.[3]

Targeted EGFR Mutations

Osimertinib has demonstrated robust clinical activity against non-small cell lung cancer (NSCLC) harboring specific EGFR mutations:

-

Primary Sensitizing Mutations:

-

Acquired Resistance Mutation:

-

Exon 20 T790M Point Mutation[5]

-

Furthermore, emerging evidence suggests that osimertinib is also active against a range of uncommon EGFR mutations, expanding its potential clinical utility.[6][7]

Quantitative Efficacy Data

The clinical efficacy of osimertinib has been rigorously evaluated in numerous preclinical and clinical studies. The following tables provide a consolidated view of key quantitative data.

Table 1: In Vitro Potency of Osimertinib (IC50 Values)

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |

| PC-9 | Exon 19 deletion | 8–17 |

| H1975 | L858R/T790M | 5–11 |

| Calu-3 | Wild-Type | 650 |

| H2073 | Wild-Type | 461 |

| Data compiled from preclinical studies, demonstrating high potency against mutant EGFR and selectivity over wild-type.[8] |

Table 2: Clinical Efficacy in the FLAURA Trial (First-Line Treatment)

| Outcome | Osimertinib | Erlotinib or Gefitinib | Hazard Ratio (95% CI) | P-value |

| Median Progression-Free Survival | 18.9 months | 10.2 months | 0.46 (0.37–0.57) | <0.001 |

| Median Overall Survival | 38.6 months | 31.8 months | 0.80 (0.64–1.00) | 0.0462 |

| Objective Response Rate | 80% | 76% | - | - |

| Pivotal data establishing osimertinib as a standard of care in the first-line setting for EGFR-mutated NSCLC.[9][10] |

Table 3: Clinical Efficacy in the AURA3 Trial (Second-Line Treatment for T790M-Positive NSCLC)

| Outcome | Osimertinib | Platinum-Pemetrexed Chemotherapy | Hazard Ratio (95% CI) | P-value |

| Median Progression-Free Survival | 10.1 months | 4.4 months | 0.30 (0.23–0.41) | <0.001 |

| Objective Response Rate | 71% | 31% | - | <0.001 |

| Demonstrated superiority of osimertinib over chemotherapy in patients who have developed the T790M resistance mutation. |

Mechanisms of Acquired Resistance

Despite its profound initial efficacy, acquired resistance to osimertinib is a significant clinical challenge. Resistance mechanisms are broadly classified into two categories:

EGFR-Dependent Resistance

The predominant on-target resistance mechanism involves the emergence of a tertiary mutation in the EGFR gene:

-

C797S Mutation: This mutation occurs at the site of covalent binding, sterically hindering the interaction of osimertinib with the EGFR kinase domain.[11] The reported frequency of the C797S mutation is approximately 7% in the first-line setting and can be as high as 15% in the second-line setting.[12]

EGFR-Independent Resistance

These "off-target" mechanisms involve the activation of alternative signaling pathways that bypass the EGFR signaling axis:

-

MET Amplification: Upregulation of the MET receptor tyrosine kinase is one of the most common bypass tracks, observed in approximately 15-20% of patients with acquired resistance to osimertinib.[13][14]

-

Other Bypass Pathways: Other less frequent mechanisms include HER2 amplification, BRAF mutations, and fusions involving ALK or RET.[11]

Key Experimental Protocols

This section outlines standardized protocols for fundamental assays used in the preclinical evaluation of osimertinib.

Cell Viability Assessment (MTT Assay)

This colorimetric assay quantifies the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate NSCLC cells (e.g., PC-9 for sensitizing mutations, H1975 for T790M) in 96-well plates at a density of 5,000–10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of osimertinib for 72 hours.[15]

-

MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3–4 hours at 37°C.[16]

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting for EGFR Pathway Modulation

This technique is employed to assess the inhibitory effect of osimertinib on the phosphorylation of EGFR and its downstream signaling proteins.

Protocol:

-

Cell Lysis: Treat EGFR-mutant NSCLC cells with varying concentrations of osimertinib for 2-24 hours, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin).[18]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

In Vivo Xenograft Efficacy Studies

This model evaluates the anti-tumor activity of osimertinib in a living system.

Protocol:

-

Cell Implantation: Subcutaneously inject 5–10 million EGFR-mutant NSCLC cells (e.g., H1975) in a 1:1 mixture of media and Matrigel into the flank of immunocompromised mice (e.g., NOD-SCID).

-

Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach an average volume of 150–200 mm³, randomize the animals into treatment and control groups.

-

Drug Administration: Administer osimertinib orally once daily at a dose of 5-25 mg/kg.[8]

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.

-

Endpoint: Continue treatment for a predefined period or until tumors in the control group reach a specified size, at which point all animals are euthanized, and tumors are harvested for further analysis.

Visualizations of Core Concepts

EGFR Signaling Pathway and Osimertinib's Point of Intervention

Caption: EGFR signaling and osimertinib's inhibitory action.

Workflow for Preclinical Evaluation of Osimertinib

Caption: A streamlined preclinical evaluation workflow.

Logical Relationship of Acquired Resistance Mechanisms

Caption: The emergence of resistance to osimertinib.

References

- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]

- 5. New Data Show Osimertinib Effective as First-Line Treatment of NSCLC with EGFR Mutation [ahdbonline.com]

- 6. esmo.org [esmo.org]

- 7. ascopubs.org [ascopubs.org]

- 8. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Osimertinib for EGFR-Positive NSCLC: The Phase III FLAURA Trial - The ASCO Post [ascopost.com]

- 10. targetedonc.com [targetedonc.com]

- 11. onclive.com [onclive.com]

- 12. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. mdpi.com [mdpi.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

In Vitro Activity of Osimertinib Against EGFR Mutants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1][2][3] It is uniquely designed to selectively inhibit both the common sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[4][5] This technical guide provides an in-depth overview of the in vitro activity of Osimertinib against a spectrum of EGFR mutants, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: In Vitro Potency of Osimertinib (IC50 Values)

The in vitro potency of Osimertinib is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The following tables summarize the IC50 values of Osimertinib against various EGFR mutants in different cellular and biochemical assays.

Table 1: In Vitro Activity of Osimertinib Against Common Sensitizing and T790M Resistance EGFR Mutations

| EGFR Mutation | Cell Line/Assay System | IC50 (nM) | Reference(s) |

| Exon 19 Deletion | LoVo | 12.92 | [6] |

| Exon 19 Deletion | PC9 | 8 - 17 | [4][7] |

| L858R | Ba/F3 | 12 | [2] |

| L858R/T790M | LoVo | 11.44 | [6] |

| L858R/T790M | H1975 | 5 - 11 | [4][7] |

| Exon 19 Del/T790M | PC-9VanR | <15 | [8] |

| Wild-Type EGFR | LoVo | 493.8 | [6] |

| Wild-Type EGFR | Calu3 | 650 | [4][7] |

| Wild-Type EGFR | H2073 | 461 | [4][7] |

Table 2: In Vitro Activity of Osimertinib Against Uncommon EGFR Mutations

| EGFR Mutation | Cell Line/Assay System | IC50 (nM) | Reference(s) |

| G719X | Ba/F3 | 4.5 - 40.7 | [9] |

| L861Q | YU-1092 | 30 - 100 (inhibition of phosphorylation) | [9] |

| S768I | - | - | [10] |

| G719C/S768I | YU-1099 | ~10 (inhibition of phosphorylation) | [9] |

| G719S + T790M | Ba/F3 | ~100 | [11] |

| L861Q + T790M | Ba/F3 | ~100 | [11] |

Table 3: In Vitro Activity of Osimertinib Against EGFR Exon 20 Insertion Mutations

| EGFR Exon 20 Insertion Mutant | Cell Line/Assay System | IC50 (nM) | Reference(s) |

| A763_Y764insFQEA | Ba/F3 | 131.6 | [12] |

| Various Loop Insertions | Ba/F3 | 14.7 - 65.7 | [12][13] |

| SNU-3173 | Patient-derived | 403.2 | [14] |

Table 4: In Vitro Activity of Osimertinib Against Acquired Resistance Mutations

| EGFR Mutation | Cell Line/Assay System | IC50 (nM) | Note | Reference(s) |

| L858R/T790M/C797S | NCI-H1975 (CRISPR) | 316-fold less sensitive than parental | Significantly increased resistance | [15] |

| L718Q | - | Markedly increased | Confers strong resistance | [9] |

| L792X | - | Significantly increased | - | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of Osimertinib's activity. Below are representative protocols for key experiments.

Cell Viability Assays (MTT/MTS Assay)

These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

a. Materials:

-

96-well cell culture plates

-

EGFR-mutant and wild-type cell lines

-

Complete cell culture medium

-

Osimertinib stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

b. Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Osimertinib in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition:

-

For MTT assay: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

For MTS assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.

Cellular EGFR Phosphorylation Assay (Western Blotting)

This assay determines the ability of Osimertinib to inhibit the autophosphorylation of EGFR in a cellular context.

a. Materials:

-

6-well or 12-well cell culture plates

-

EGFR-mutant cell lines

-

Serum-free culture medium

-

Osimertinib stock solution

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

b. Protocol:

-

Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 16-18 hours to reduce basal EGFR phosphorylation.

-

Drug Treatment: Treat the cells with varying concentrations of Osimertinib for a defined period (e.g., 1-4 hours).

-

Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation. Include an unstimulated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Re-probing: Strip the membrane and re-probe with antibodies against total EGFR and a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and loading control signals.

Biochemical EGFR Kinase Assay

This cell-free assay directly measures the inhibitory effect of Osimertinib on the enzymatic activity of purified EGFR kinase domains.

a. Materials:

-

Recombinant purified EGFR kinase domain (wild-type and mutant forms)

-

Kinase reaction buffer

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Osimertinib stock solution

-

Assay plates (e.g., 384-well)

-

Detection system (e.g., ADP-Glo™ Kinase Assay, HTRF, or radiometric assay)

b. Protocol (Example using a luminescence-based assay):

-

Enzyme and Inhibitor Pre-incubation: In a microplate well, mix the recombinant EGFR kinase with serially diluted Osimertinib in kinase reaction buffer. Allow to incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Signal Detection: Stop the reaction and detect the kinase activity according to the manufacturer's protocol of the chosen detection system (e.g., by adding a reagent that quantifies the amount of ADP produced).

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Mandatory Visualization

EGFR Signaling Pathway and Osimertinib's Mechanism of Action

Caption: EGFR signaling pathway and points of mutation and Osimertinib inhibition.

Experimental Workflow for In Vitro IC50 Determination

Caption: Workflow for determining the in vitro IC50 of Osimertinib.

Conclusion

Osimertinib demonstrates potent and selective in vitro activity against NSCLC cell lines harboring common EGFR sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR. Its efficacy against uncommon mutations and some exon 20 insertions is also notable, although higher concentrations may be required for the latter. The emergence of acquired resistance mutations, such as C797S, highlights the ongoing need for the development of next-generation inhibitors and combination strategies. The standardized in vitro assays detailed in this guide are essential tools for the continued evaluation of Osimertinib and the discovery of novel therapeutic approaches to overcome resistance in EGFR-mutated NSCLC.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Osimertinib, an Irreversible Next-Generation EGFR Tyrosine Kinase Inhibitor, Exerts Antitumor Activity in Various Preclinical NSCLC Models Harboring the Uncommon EGFR Mutations G719X or L861Q or S768I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Preclinical Modeling of Osimertinib for NSCLC With EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Abstract 6961: Characterization of EGFR C797S-mutant, osimertinib-resistant non-small cell lung cancer cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]

An In-depth Technical Guide on the Selectivity of Osimertinib Mesylate for Mutant vs. Wild-Type EGFR

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (TAGRISSO™, AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] Its clinical success is fundamentally rooted in its high selectivity for sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR. This selectivity profile provides a wider therapeutic window and a more manageable side-effect profile compared to earlier generation TKIs. This guide provides a detailed examination of the quantitative selectivity, mechanism of action, and the experimental methodologies used to characterize this crucial therapeutic attribute.

Mechanism of Action and Molecular Basis of Selectivity

The epidermal growth factor receptor is a key regulator of cellular growth, proliferation, and survival.[2] In certain cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth through downstream signaling cascades like the PI3K-Akt and RAS-RAF-MAPK pathways.[3][4]

Osimertinib is a mono-anilino-pyrimidine compound designed to overcome the limitations of first- and second-generation EGFR TKIs.[4] Its mechanism involves the formation of a covalent bond with the cysteine-797 (C797) residue within the ATP-binding site of the EGFR kinase domain.[2][4] This irreversible binding effectively blocks ATP from entering the kinase domain, thereby inhibiting EGFR phosphorylation and halting the downstream signaling that fuels tumor growth.[3]

The key to osimertinib's selectivity lies in its chemical structure, which allows it to bind with significantly higher affinity and efficiency to mutant forms of EGFR compared to the wild-type receptor.[5] It has been shown to be approximately 200 times more potent against the L858R/T790M double mutant than against wild-type EGFR.[6] This enhanced affinity is attributed to stronger hydrophobic interactions with the mutated kinase domain and better positioning of its reactive acrylamide group for covalent bond formation.[5] This high degree of selectivity minimizes the inhibition of wild-type EGFR found in healthy tissues, thereby reducing common TKI-associated toxicities like skin rash and diarrhea.[1][6]

Quantitative Selectivity: Inhibitory Concentrations

The selectivity of osimertinib is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) against various mutant forms of EGFR versus the wild-type receptor. Lower IC50 values indicate higher potency.

| EGFR Status | Cell Line | IC50 (nM) | Reference |

| Mutant EGFR | |||

| Exon 19 Deletion | PC9 | 8 - 17 | [6] |

| Exon 19 Deletion | LoVo | 12.92 | [7][8] |

| L858R / T790M | H1975 | 5 - 11 | [6] |

| L858R / T790M | LoVo | 11.44 | [7][8] |

| Wild-Type EGFR | |||

| Wild-Type | Calu3 | 650 | [6] |

| Wild-Type | H2073 | 461 | [6] |

| Wild-Type | LoVo | ~493.8 | [7][8] |

Key Experimental Protocols

The characterization of osimertinib's selectivity relies on a combination of biochemical and cell-based assays, as well as in vivo models.

EGFR Cellular Phosphorylation Assay (Biochemical Assay)

This assay directly measures the ability of the compound to inhibit the phosphorylation of EGFR in a cellular context.

Protocol Outline:

-

Cell Seeding: Plate human tumor cells with defined EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M) and wild-type EGFR (e.g., LoVo) in 384-well plates and incubate overnight.[8]

-

Compound Dosing: Prepare serial dilutions of osimertinib in 100% DMSO. Acoustically dose the cells with the compound.

-

Incubation: Incubate the treated plates for a defined period (e.g., 2 hours) at 37°C.[8]

-

Cell Lysis: Aspirate the medium and add lysis buffer to each well to release cellular proteins.

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Coat high-bind 384-well plates with an EGFR capture antibody.

-

Block the plates with a blocking buffer (e.g., 3% BSA).

-

Transfer cell lysates to the coated plates and incubate to allow EGFR binding.

-

Wash the plates and add a detection antibody specific for phosphorylated EGFR (e.g., pY1173).[9]

-

After another incubation and wash step, add a fluorogenic peroxidase substrate.

-

Stop the reaction and measure fluorescence on a plate reader.[8]

-

-

Data Analysis: Export the fluorescence data and perform a curve-fitting analysis to calculate the IC50 value, which is the concentration of osimertinib required to inhibit EGFR phosphorylation by 50%.[8]

Cell Proliferation Assay (Cell-Based Assay)

This assay determines the effect of the inhibitor on the growth and viability of cancer cells expressing different EGFR variants.

Protocol Outline:

-

Cell Line Engineering & Selection: Utilize a human non-tumorigenic epithelial cell line (e.g., MCF 10A) that is dependent on EGF for growth. Stably transduce these cells using a retroviral system to overexpress wild-type, sensitizing mutant (e.g., L858R), and resistance mutant (e.g., T790M) EGFR.[9]

-

Cell Seeding: Plate the engineered cells into 96-well plates.

-

Drug Treatment: Treat the cells with a range of osimertinib concentrations for a prolonged period (e.g., 72 hours).

-

Viability Measurement: Assess the number of viable cells by measuring cellular ATP levels using a luminescent assay reagent (e.g., CellTiter-Glo®).[9]

-

Data Analysis: Normalize the luminescence readings to untreated controls and plot the results against the drug concentration. Calculate the IC50 value for cell growth inhibition for each cell line.

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the antitumor efficacy and tolerability of the drug in a living system.

Protocol Outline:

-

Cell Line Selection: Use human NSCLC cell lines with relevant EGFR mutations, such as H1975 (L858R/T790M) or HCC827 (exon 19 deletion).[10][11]

-

Tumor Implantation: Establish tumor xenografts by subcutaneously injecting the selected cancer cells into immunocompromised mice (e.g., nude mice).[10]

-

Treatment: Once tumors reach a specified volume, randomize the mice into treatment and vehicle control groups. Administer osimertinib orally, once daily, at a clinically relevant dose (e.g., 25 mg/kg).[6][10]

-

Monitoring: Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements. Also, monitor animal body weight and overall health as indicators of toxicity.

Visualizations of Pathways and Workflows

EGFR Signaling Pathway and Osimertinib's Point of Action

Caption: EGFR signaling pathways and the inhibitory action of Osimertinib.

Experimental Workflow for Determining Inhibitor Selectivity

Caption: Workflow for assessing EGFR inhibitor selectivity.

Clinical Implications and Conclusion

The remarkable selectivity of osimertinib for mutant EGFR over wild-type is the cornerstone of its clinical success. This property translates directly into a favorable benefit-risk profile. Clinical trials, most notably the FLAURA study, have demonstrated that osimertinib provides superior progression-free survival and overall survival compared to earlier-generation EGFR TKIs (gefitinib or erlotinib) in the first-line treatment of advanced NSCLC with EGFR-sensitizing mutations.[13][14] Furthermore, its ability to effectively target the T790M mutation addresses the most common mechanism of acquired resistance to first- and second-generation inhibitors.[15]

References

- 1. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 3. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Early-stage research on Osimertinib Mesylate efficacy

An In-Depth Technical Guide to the Early-Stage Efficacy of Osimertinib Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca.[1][2] It was specifically designed to target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] Furthermore, Osimertinib demonstrates significantly lower activity against wild-type (WT) EGFR, which is predicted to result in a more favorable toxicity profile compared to earlier generation TKIs.[2] This guide provides a detailed overview of the early-stage preclinical and clinical research that established the foundational efficacy of this compound, focusing on its mechanism of action, quantitative performance data, and the experimental protocols employed.

Molecular Mechanism of Action

Osimertinib functions by selectively and irreversibly binding to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[2][3] This covalent bond formation effectively blocks ATP from binding to the kinase domain, thereby preventing receptor phosphorylation and autophosphorylation.[5] The inhibition of EGFR activation disrupts downstream signaling cascades that are critical for cell proliferation, survival, and differentiation, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2][3] Its high affinity for mutant forms of EGFR, including T790M, L858R, and exon 19 deletions, underpins its potent anti-tumor activity.[1]

Figure 1: Osimertinib Mechanism of Action.

Preclinical Efficacy

In-Vitro Studies

Early in-vitro studies were crucial for establishing the potency and selectivity of Osimertinib. The drug demonstrated potent inhibition of EGFR phosphorylation in cell lines harboring sensitizing mutations and the T790M resistance mutation, with substantially less activity against wild-type EGFR cell lines.[2]

Table 1: In-Vitro Potency of Osimertinib in EGFR-Mutant Cell Lines

| Cell Line | EGFR Mutation Status | Mean IC₅₀ (nM) for EGFR Phosphorylation Inhibition |

|---|---|---|

| PC-9 | Exon 19 deletion | <15 |

| H1975 | L858R / T790M | <15 |

| PC-9VanR | Exon 19 deletion / T790M | <15 |

| Wild-Type | Wild-Type EGFR | 480 - 1865 |

Data sourced from early preclinical studies.[2]

Experimental Protocol: Cell-Based EGFR Phosphorylation Assay

-

Cell Culture : EGFR-mutant human non-small cell lung cancer (NSCLC) cell lines (e.g., PC-9, H1975) and wild-type EGFR cell lines are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency.

-

Serum Starvation : Cells are serum-starved for 12-24 hours to reduce basal EGFR activity.

-

Drug Treatment : Cells are treated with serial dilutions of Osimertinib for a specified period (e.g., 2-4 hours).

-

Ligand Stimulation : Cells are stimulated with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

-

Cell Lysis : Cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Protein concentration in the lysates is determined using a BCA assay.

-

Western Blot Analysis : Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated EGFR (pEGFR) and total EGFR.

-

Data Analysis : Band intensities are quantified using densitometry. The ratio of pEGFR to total EGFR is calculated, and IC₅₀ values are determined by plotting the percentage of inhibition against the drug concentration.

In-Vivo Animal Studies

Preclinical assessments in animal models confirmed the in-vitro findings, demonstrating significant and sustained tumor regression in EGFR-mutant xenograft and transgenic models.[6] Notably, studies also highlighted Osimertinib's ability to penetrate the blood-brain barrier (BBB) and induce tumor regression in brain metastases models, a critical advantage over earlier-generation TKIs.[7][8]

Table 2: Preclinical In-Vivo Efficacy and Brain Penetration

| Model | Key Finding | Compared To | Reference |

|---|---|---|---|

| EGFRm PC9 Mouse Brain Metastases Model | Induced sustained tumor regression at clinically relevant doses. | Rociletinib (did not achieve regression) | [7][8] |

| Mouse Model | Greater penetration of the blood-brain barrier. | Gefitinib, Rociletinib, Afatinib | [7] |

| Cynomolgus Monkey (PET Micro-dosing) | Markedly greater brain exposure. | [¹¹C]rociletinib, [¹¹C]gefitinib |[7][8] |

Experimental Protocol: Mouse Brain Metastasis Xenograft Model

-

Cell Preparation : An EGFR-mutant NSCLC cell line, such as PC9, is cultured and harvested.

-

Animal Model : Immunocompromised mice (e.g., athymic nude mice) are used.

-

Intracardiac Injection : Mice are anesthetized, and a suspension of the tumor cells is injected into the left ventricle of the heart to establish brain metastases.

-

Tumor Growth Monitoring : The development of brain metastases is monitored using bioluminescence imaging (if cells are luciferase-tagged) or by observing neurological symptoms.

-

Drug Administration : Once tumors are established, mice are randomized into vehicle control and treatment groups. Osimertinib is administered orally at a clinically relevant dose (e.g., 25 mg/kg, daily).

-

Efficacy Assessment : Tumor burden is assessed regularly. At the end of the study, brains are harvested for histological analysis (H&E staining) and immunohistochemistry (e.g., for pEGFR) to confirm target engagement and tumor response.

-

Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes or bioluminescence signals between the treated and control groups.

Early-Stage Clinical Efficacy

The AURA program, particularly the Phase I dose-escalation and expansion study (NCT01802632), provided the first clinical evidence of Osimertinib's efficacy and safety.[9]

Figure 2: AURA Phase I Trial Workflow.

AURA Phase I Trial (NCT01802632)

This trial enrolled patients with locally advanced or metastatic EGFR-mutant NSCLC who had progressed on a prior EGFR-TKI.[9] The study consisted of a dose-escalation cohort followed by several dose-expansion cohorts.

Table 3: Key Efficacy Results from the AURA Phase I Trial

| Efficacy Endpoint | Result (N=239 evaluable patients) | Details |

|---|---|---|

| Overall Response Rate (ORR) | 51% | 1 Complete Response, 122 Partial Responses |

| Disease Control Rate (DCR) | 84% | Includes Complete Response, Partial Response, and Stable Disease |

| Progression-Free Survival (PFS) | 8.2 months (median) | In patients with T790M mutation |

Data sourced from the AURA Phase I study.[9][10]

Experimental Protocol: AURA Phase I Clinical Trial

-

Patient Population : Patients with a confirmed diagnosis of locally advanced or metastatic NSCLC with a documented EGFR mutation (e.g., Exon 19 deletion or L858R) and radiological evidence of disease progression after treatment with an EGFR-TKI.

-

Study Design : An open-label, multicenter Phase I/II trial. The Phase I portion included a dose-escalation phase (3+3 design) to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), followed by dose-expansion cohorts.

-

Treatment : Patients received Osimertinib orally once daily at doses ranging from 20 mg to 240 mg.[9]

-

Primary Objectives : To assess the safety and tolerability of Osimertinib and to determine the MTD and RP2D.

-

Secondary Objectives : To evaluate the anti-tumor activity of Osimertinib, characterized by ORR, DCR, and duration of response, and to assess its pharmacokinetic profile.

-

Assessments :

-

Safety : Monitored through adverse event reporting, laboratory tests, and physical examinations.

-

Efficacy : Tumor assessments were performed using imaging (e.g., CT or MRI) at baseline and at regular intervals (e.g., every 6 weeks) and evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST).

-

Pharmacokinetics : Plasma samples were collected at various time points to determine key PK parameters.[11]

-

Early Pharmacokinetic (PK) Profile

Pharmacokinetic analyses from early trials demonstrated that Osimertinib has dose- and time-independent PK.[11]

Table 4: Human Pharmacokinetic Parameters of Osimertinib

| Parameter | Value | Note |

|---|---|---|

| Median Time to Cₘₐₓ | 6 hours | Range: 3-24 hours |

| Mean Volume of Distribution (Vd/F) | 918 L | Indicates extensive tissue distribution |

| Plasma Protein Binding | 95% | --- |

| Metabolism | Primarily via CYP3A | Two active metabolites: AZ5104 and AZ7550 |

| Elimination Half-life | ~48 hours | --- |

| Route of Elimination | Feces (68%), Urine (14%) | ~2% excreted unchanged |

Data sourced from DrugBank and population PK analyses.[1][11]

Conclusion

The early-stage research on this compound provided a robust foundation for its subsequent development and approval. Preclinical in-vitro and in-vivo studies compellingly demonstrated its high potency against clinically relevant EGFR mutations, including T790M, its selectivity over wild-type EGFR, and its significant CNS penetration.[2][7] These findings were successfully translated into the clinic, where the AURA Phase I trial confirmed the drug's promising anti-tumor activity and established a manageable safety profile in a heavily pre-treated patient population.[9] The collective data from these initial studies clearly established Osimertinib as a highly effective targeted therapy for EGFR-mutant NSCLC.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. the-pre-clinical-discovery-and-development-of-osimertinib-used-to-treat-non-small-cell-lung-cancer - Ask this paper | Bohrium [bohrium.com]

- 5. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 6. Analysis of the clinical effect of osimertinib on 90 cases with advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]